molecular formula C15H12N2O2 B1393587 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid CAS No. 1218060-77-5

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid

Cat. No.: B1393587
CAS No.: 1218060-77-5
M. Wt: 252.27 g/mol
InChI Key: LJTFKOZBLSDENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9,14,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTFKOZBLSDENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
Reactant of Route 2
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
Reactant of Route 3
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
Reactant of Route 4
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
Reactant of Route 5
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid

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